3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one
Overview
Description
L-697661 is a small molecule drug initially developed by Merck Sharp & Dohme Corp. It is known for its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV) by targeting the reverse transcriptase enzyme. The molecular formula of L-697661 is C16H15Cl2N3O2, and it has been investigated for its potential use in treating HIV infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-697661 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:
Formation of the Pyridinone Core: The synthesis begins with the formation of the pyridinone core through a cyclization reaction.
Introduction of Chlorine Atoms: Chlorine atoms are introduced into the benzoxazole ring via electrophilic substitution reactions.
Attachment of the Benzoxazole Ring: The benzoxazole ring is attached to the pyridinone core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of L-697661 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
L-697661 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various derivatives of L-697661 with modified functional groups, which can be used to study the structure-activity relationship and enhance the compound’s efficacy.
Scientific Research Applications
L-697661 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the inhibition of reverse transcriptase and the development of new antiviral agents.
Biology: The compound is used in cell culture studies to understand its effects on HIV replication and to explore potential synergistic effects with other antiviral drugs.
Medicine: L-697661 is investigated for its therapeutic potential in treating HIV infections, particularly in combination with other drugs like zidovudine.
Industry: The compound’s synthesis and production methods are studied to improve industrial-scale manufacturing processes.
Mechanism of Action
L-697661 exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The compound binds to the enzyme’s active site, preventing the conversion of viral RNA into DNA. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals .
Comparison with Similar Compounds
L-697661 is compared with other reverse transcriptase inhibitors such as zidovudine and didanosine. While all these compounds target the same enzyme, L-697661 is unique due to its specific binding affinity and the potential for synergistic effects when used in combination with other drugs. Similar compounds include:
Zidovudine: Another reverse transcriptase inhibitor used in HIV treatment.
Didanosine: A nucleoside analog that inhibits reverse transcriptase.
Lamivudine: A reverse transcriptase inhibitor with a different chemical structure but similar mechanism of action.
L-697661 stands out due to its unique chemical structure and the potential for enhanced efficacy when used in combination therapies .
Properties
IUPAC Name |
3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c1-3-9-6-12(16(22)20-8(9)2)19-7-13-21-14-10(17)4-5-11(18)15(14)23-13/h4-6,19H,3,7H2,1-2H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFRDXVXYMGAJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=NC3=C(C=CC(=C3O2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159457 | |
Record name | L 697661 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135525-78-9 | |
Record name | L 697661 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135525789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L 697661 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-697661 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4660N666EZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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